Spegatrine

Description

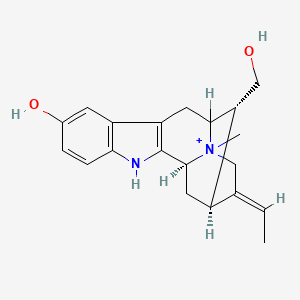

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-11-9-22(2)18-8-15-14-6-12(24)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/p+1/b11-3-/t13-,16-,18?,19+,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTYYDUNWITJSJ-SYMHJQAPSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[N+]2([C@H]3C[C@H]1[C@H](C2CC4=C3NC5=C4C=C(C=C5)O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N2O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47326-53-4 | |

| Record name | Spegatrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Contextualizing Spegatrine Within the Monoterpene Indole Alkaloid Mia Class

Spegatrine is a naturally occurring chemical compound that belongs to the extensive and structurally diverse class of monoterpene indole (B1671886) alkaloids (MIAs). The MIA family is one of the largest classes of alkaloids, containing over 3,000 known different compounds. mdpi.com These specialized metabolites are predominantly found in various medicinal plants, particularly within the Loganiaceae, Apocynaceae, and Rubiaceae families. wikipedia.orgnih.gov

The defining characteristic of MIAs is their biosynthetic origin. They are derived from the condensation of two precursors: tryptamine (B22526), which originates from the amino acid tryptophan, and the iridoid monoterpenoid secologanin (B1681713). mdpi.comwikipedia.org This biosynthetic pathway leads to a wide array of complex molecular architectures and a broad spectrum of biological activities. mdpi.com

This compound is specifically classified as a sarpagine-type indole alkaloid, a significant subgroup of the MIA class. nih.gov The sarpagine (B1680780) alkaloids are characterized by a specific cage-like carbon skeleton. This structural framework is shared by other related compounds, providing a basis for classification and biosynthetic understanding within the broader MIA family. nih.govnih.gov

| Level | Class | Precursors |

|---|---|---|

| Broad Class | Alkaloids | Amino Acids |

| Subclass | Indole Alkaloids | Tryptophan |

| Specific Group | Monoterpene Indole Alkaloids (MIAs) | Tryptamine + Secologanin |

| Subgroup | Sarpagine-type Alkaloids | - |

| Compound | This compound | - |

Historical Overview of Spegatrine Discovery and Initial Academic Inquiry

Botanical Sources and Geographic Distribution of this compound-Producing Plants

This compound's occurrence has been documented in several specific plant species across different geographic regions.

Rauwolfia verticillata var. hainanensis Tsiang

This compound has been isolated from the roots of Rauwolfia verticillata (Lour.) Baill var. hainanensis Tsiang. nih.govnih.govresearchgate.net This variety is native to regions including India, Taiwan, and West and Central Malesia, growing primarily in wet tropical biomes. kew.org It has been traditionally used in Chinese folk medicine for various ailments, including hypertension. nih.gov

Rauwolfia caffra Sond

Rauwolfia caffra Sond has also been identified as a source of this compound. mdpi.comdntb.gov.uanih.govnih.govcabidigitallibrary.orgresearchgate.netresearchgate.net This plant is utilized in traditional medicine in Sub-Saharan African communities for a range of conditions. researchgate.net this compound has been isolated from the stem bark of R. caffra. nih.govcabidigitallibrary.orgresearchgate.net

Rauvolfia yunnanensis Tsiang

This compound is present in Rauvolfia yunnanensis Tsiang, a shrub distributed mainly in the southern provinces of China, such as Yunnan, Guizhou, and Guangxi. mdpi.comnih.govresearchgate.net The roots of this plant are used in traditional medicine by the Dai Nationality for treating conditions like hypertension, fever, and hepatitis. nih.gov

Pleiocarpa pycnantha

This compound has been isolated from the stem bark of Pleiocarpa pycnantha. nih.govacs.orgaphrc.orgresearchgate.net This plant is known to be a rich source of various indole and bisindole alkaloids. researchgate.net

Aspidosperma spegazzinii

Aspidosperma spegazzinii Molf. ex Meyer, a tree indigenous to Argentina and Paraguay, is another botanical source of this compound. researchgate.netcdnsciencepub.comcdnsciencepub.comepdf.pub this compound was found to be a major component of the quaternary alkaloidal fraction in the trunk bark of this species. cdnsciencepub.com

Co-occurring Sarpagine-Type Indole Alkaloids

This compound often co-occurs with other sarpagine-type indole alkaloids and related compounds in the plants from which it is isolated. The presence of these related alkaloids highlights the complex alkaloidal profiles of these botanical sources.

From Rauwolfia verticillata var. hainanensis, the dimeric sarpagine (B1680780) alkaloid dithis compound has been isolated alongside this compound. nih.govnih.gov Dithis compound is a bisphenolic, bisquaternary indole alkaloid and is considered rare. nih.govnih.gov Other monomeric sarpagine indole alkaloids, such as 10-methoxyvellosimine, lochnerine, lochvinerine, and sarpagine, have been synthesized via a common intermediate, indicating their structural and potential co-occurrence relationships. nih.govacs.org

In Rauwolfia caffra, this compound has been isolated along with other indole alkaloids including raucaffricine and N-methylsarpagine. mdpi.comdntb.gov.uanih.govnih.govcabidigitallibrary.orgresearchgate.net Previous studies on R. caffra have also identified macrocaffrine, yohimbine, sarpagan, akuammicine, peraksine, ajmaline (B190527), and ajmalicine (B1678821) as major constituents. nih.gov

Rauvolfia yunnanensis has been shown to contain this compound among a variety of other monoterpenoid indole alkaloids. mdpi.comnih.gov Known co-occurring alkaloids in this species include lochnerine, serpentinic acid, reserpine, α-yohimbine, ajmaline, mauiensine, ajmalicine, sitsirikine, strictosamide, strictosidinic acid, caboxine B, isocaboxine B, and 19(S),20(R)-dihydroperaksine. mdpi.comnih.gov

From the stem bark of Pleiocarpa pycnantha, this compound was isolated along with numerous other alkaloids, including janetinine (a carbazole (B46965) alkaloid), pleiokomenine A, huncaniterine B, pleiomutinine, huncaniterine A, 1-carbomethoxy-β-carboline, evoxanthine, deformyltalbotine acid lactone, pleiocarpamine, N⁴-methyl-10-hydroxygeissoschizol, neosarpagine, aspidofractinine, N¹-methylkopsinin, pleiocarpine, and N¹-methylkopsinin-N⁴-oxide. nih.govacs.orgaphrc.orgresearchgate.net

In Aspidosperma spegazzinii, this compound has been isolated alongside ajmaline and akuammidine (B1680586) methochloride (potentially macusine C). cdnsciencepub.comcdnsciencepub.comepdf.pub The structure and absolute stereochemistry of this compound from this source were determined, and its identity was confirmed by Nb-methylation of sarpagine. cdnsciencepub.comcdnsciencepub.com

Monomeric Congeners

This compound belongs to the sarpagine-related group of indole alkaloids, which share a common biosynthetic origin and structural similarities. nih.govcore.ac.uk Numerous monomeric alkaloids are structurally related to this compound and have been isolated from various plant sources. These include:

Sarpagine: Isolated from Rauvolfia hirsuta and Rauvolfia verticillata, as well as Rauvolfia serpentina. medchemexpress.comuni.luuni-konstanz.de

Lochnerine (10-O-Methylsarpagine): Isolated from the stem bark extract of Alstonia macrophylla and also reported in Rauvolfia biauriculata and Rauvolfia sprucei. medchemexpress.comuni.lunih.govmedchemexpress.comnih.gov It has also been found in Catharanthus roseus and Tabernaemontana dichotoma. plantaedb.comthieme-connect.comchemfaces.com

10-Methoxyvellosimine: Isolated from Alstonia yunnanensis and Vinca major. core.ac.uk

Lochvinerine: While specifically mentioned in the outline, detailed isolation information for Lochvinerine alongside this compound was not prominently found in the search results. However, it is generally understood to be part of the broader group of indole alkaloids found in these plant families.

Lochneram: Found in the bark of Rauvolfia nukuhivensis. chemfaces.comresearchgate.net

N-methylsarpagine: Isolated from Rauvolfia caffra and Rauvolfia vomitoria. mdpi.comresearchgate.netscispace.comresearchgate.netdntb.gov.uanih.gov It has also been isolated from the bark of Alstonia spectabilis. researchgate.netpublish.csiro.aumdpi.com

Raucaffricine: A major alkaloid found in Rauvolfia caffra and also reported in Rauvolfia serpentina. mdpi.comresearchgate.netscispace.comresearchgate.netdntb.gov.uanih.govnih.govuni.lucdutcm.edu.cnchem960.comscispace.com

These monomeric alkaloids, along with this compound, contribute to the diverse chemical profiles of the plants in which they occur.

Dimeric Analogues

Bisindole natural products, consisting of two monomeric indole alkaloid units, are known to exhibit stronger biological activity compared to their monomeric counterparts. mdpi.comresearchgate.net

Dithis compound: This dimeric analogue of this compound has been noted for having greater antagonist affinity for α-adrenergic receptors compared to this compound itself. wikipedia.org While its occurrence is linked to this compound, specific detailed natural isolation studies for Dithis compound were not extensively detailed in the provided search results beyond its mention as a dimer with increased activity.

Methodologies for Isolation and Purification from Natural Sources

The isolation and purification of this compound and its related alkaloids from plant matrices typically involve a combination of extraction and chromatographic techniques.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound and other alkaloids from complex plant extracts.

Column Chromatography: This is a widely used technique for the initial separation of crude extracts. It has been employed in the isolation of this compound, raucaffricine, N-methylsarpagine, and lupeol (B1675499) from the methanol (B129727) extract of Rauvolfia caffra. mdpi.comresearchgate.netscispace.comresearchgate.netdntb.gov.uanih.gov

Preparative Thin Layer Chromatography (PTLC): PTLC is often used as a subsequent purification step after column chromatography to obtain compounds of higher purity. It has also been utilized in the isolation of this compound, raucaffricine, N-methylsarpagine, and lupeol from Rauvolfia caffra. mdpi.comresearchgate.netscispace.comresearchgate.netdntb.gov.uanih.gov

These techniques, often used in tandem, allow for the separation of individual alkaloids based on their differing polarities and affinities for the stationary and mobile phases.

Extraction Protocols

The initial step in isolating natural products like this compound involves extracting the compounds from the plant material.

Methanol-Based Extractions: Methanol is a common solvent used for the extraction of alkaloids from plant tissues due to its polarity, which is suitable for dissolving a wide range of these compounds. A crude methanol extract of Rauvolfia caffra has been used as the starting material for the isolation of this compound, raucaffricine, N-methylsarpagine, and lupeol. mdpi.comresearchgate.netscispace.comresearchgate.netdntb.gov.uanih.gov The milled, dried bark of Alstonia spectabilis was also extracted with methanol to obtain tertiary bases, including Nα-methylsarpagine. publish.csiro.au Methanol extracts from the bark of Tabernaemontana dichotoma have also been investigated for bioactive natural products like indole alkaloids. chemfaces.com

These extraction protocols are crucial for obtaining a crude mixture of compounds from which this compound and its congeners can subsequently be isolated and purified.

Biosynthetic Pathways and Mechanistic Postulations

Origins from Monoterpene Indole (B1671886) Alkaloid (MIA) Core Biosynthesis

Spegatrine's molecular architecture originates from the well-established monoterpenoid indole alkaloid (MIA) biosynthetic pathway. This pathway is responsible for producing over 2,500 distinct compounds, many of which are pharmacologically significant. frontiersin.org The core of this pathway unites a tryptamine (B22526) moiety, derived from the amino acid tryptophan, with a monoterpenoid unit, which comes from the iridoid secologanin (B1681713).

At the heart of MIA biosynthesis is the compound strictosidine (B192452), which serves as the universal precursor for the vast majority of these alkaloids. frontiersin.orguni-muenchen.de Early biosynthetic research explored two potential stereoisomers, strictosidine and vincoside, as the primary intermediate. However, extensive studies involving isotopic labeling demonstrated conclusively that only strictosidine is incorporated into the various classes of MIAs, including the sarpagine-type alkaloids to which this compound belongs. uni-muenchen.dersc.org Vincoside, its C-3 epimer, was found to be metabolically inert in these pathways. rsc.org The establishment of 3-alpha(S)-strictosidine as the key intermediate was a pivotal discovery, unifying the biosynthetic origins of this diverse family of molecules. uni-muenchen.denih.gov

The formation of strictosidine is a classic example of a Pictet-Spengler reaction, a powerful C-C bond-forming reaction that is fundamental in alkaloid biosynthesis. nih.govwikipedia.org In this crucial step, the amino group of tryptamine nucleophilically attacks the aldehyde group of secologanin to form an iminium ion intermediate. This is followed by an intramolecular electrophilic substitution, where the electron-rich indole ring attacks the iminium ion, leading to the formation of the characteristic tetrahydro-β-carboline ring system of strictosidine. wikipedia.org

This condensation is not a spontaneous chemical event in nature but is catalyzed with high stereospecificity by the enzyme strictosidine synthase (STR). frontiersin.orgnih.govresearchgate.net The enzyme ensures that only the 3-α(S) stereoisomer (strictosidine) is formed, preventing the creation of the biologically inactive vincoside. nih.govnih.gov This enzymatic control is the gateway to the biosynthesis of this compound and thousands of other related alkaloids. frontiersin.org

Table 1: Key Components in Strictosidine Formation

| Component | Type | Role in Biosynthesis |

|---|---|---|

| Tryptamine | Precursor | Provides the indole and ethylamine (B1201723) portion of the alkaloid scaffold. |

| Secologanin | Precursor | A monoterpenoid iridoid that provides a ten-carbon unit. frontiersin.orgrsc.org |

| Strictosidine Synthase (STR) | Enzyme | Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin. frontiersin.orgresearchgate.net |

Biogenetic Relationships with Related Alkaloidal Scaffolds (e.g., Macroline-Sarpagine Interconversion)

The sarpagine (B1680780) alkaloid group, to which this compound belongs, is biogenetically linked to other alkaloidal scaffolds, most notably the macroline (B1247295) and ajmaline (B190527) types. nih.govnih.govsemanticscholar.org These distinct structural classes share a common biosynthetic origin from strictosidine and can be interconverted through specific enzymatic or chemical transformations. nih.govnih.gov The sarpagine and macroline alkaloids, in particular, are considered to originate from common biogenetic intermediates. nih.gov

The structural relationship involves the linkage between the N(b)-nitrogen atom and the carbon skeleton. In macroline-type alkaloids, this linkage is absent, whereas in sarpagine alkaloids, the N(b)-nitrogen forms a bond with C-20 of the macroline scaffold, creating an additional ring and a more rigid quinuclidine-like moiety. nih.govsemanticscholar.org This conversion can be envisioned as an intramolecular Michael addition. Conversely, the sarpagine skeleton can be converted back to a macroline type through a retro-Michael reaction. nih.gov This close biogenetic relationship explains the frequent co-occurrence of these alkaloid types in the same plant species. nih.gov

Postulated Mechanisms for Oligomerization (e.g., Oxidative Phenolic Coupling in Dithis compound (B12261) Formation)

This compound can exist as a monomer or as part of a dimeric structure, such as dithis compound. Dithis compound is a C2-symmetric bisindole alkaloid formed by the coupling of two this compound units. nih.gov The formation of the biaryl bond connecting the two monomers is postulated to occur via an oxidative phenolic coupling mechanism. nih.govnih.gov This type of reaction is a common strategy in natural product biosynthesis for the construction of complex dimeric molecules. nih.gov

The mechanism is believed to involve the one-electron oxidation of the phenolic hydroxyl group on the indole ring of two this compound molecules. nih.gov This generates phenoxy radicals, which can then couple at positions ortho or para to the hydroxyl group. In the case of dithis compound, the coupling occurs at the C-9 position of each monomer, forming a C9-C9' biaryl bond. nih.gov A semi-synthesis of dithis compound from this compound using an oxidizing agent like potassium ferricyanide (B76249) (K3Fe(CN)6) supports this hypothesis, although it proceeds in very low yield. nih.gov The high stereoselectivity observed in nature, where only a single atropodiastereomer is formed, suggests that the coupling process is likely under enzymatic control or is directed by the inherent chirality of the this compound monomers. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Family |

|---|---|

| This compound | Monoterpenoid Indole Alkaloid (Sarpagine-type) |

| Tryptamine | Indole Alkaloid Precursor |

| Secologanin | Iridoid Monoterpenoid |

| Strictosidine | Monoterpenoid Indole Alkaloid |

| Vincoside | Monoterpenoid Indole Alkaloid (Stereoisomer of Strictosidine) |

| Macroline | Monoterpenoid Indole Alkaloid |

| Sarpagine | Monoterpenoid Indole Alkaloid |

| Ajmaline | Monoterpenoid Indole Alkaloid |

| Dithis compound | Bisindole Alkaloid |

| Lochnerine | Monoterpenoid Indole Alkaloid (Sarpagine-type) |

| Tryptophan | Amino Acid |

Chemical Synthesis Strategies and Methodologies

Total Synthesis Approaches to Spegatrine and Analogues

Total synthesis efforts towards this compound and related sarpagan-type alkaloids have explored different routes to construct the intricate molecular framework. These approaches often involve the assembly of key building blocks and subsequent cyclization reactions.

Asymmetric Pictet-Spengler Reaction in Core Structure Construction

A pivotal transformation in the synthesis of the core tetrahydro-beta-carboline unit, a fundamental part of the this compound skeleton, is the asymmetric Pictet-Spengler reaction. This cyclization reaction is crucial for establishing the stereochemistry at certain key centers within the molecule. The Pictet-Spengler reaction involves the condensation of a beta-arylethylamine with a carbonyl compound, followed by cyclization. In the context of this compound synthesis, this reaction is employed to efficiently construct the complex ring system characteristic of sarpagan-type alkaloids. wikipedia.org

Convergent and Nature-Inspired Synthesis Pathways

Synthetic strategies for this compound and its analogues have also utilized convergent approaches, where different fragments of the molecule are synthesized separately and joined together in a later stage. This can offer advantages in terms of efficiency and flexibility. Furthermore, nature-inspired synthesis pathways, which mimic proposed biogenetic routes of these alkaloids in plants, have been explored. These approaches often leverage enzymatic transformations or biomimetic reaction cascades to construct the complex structures.

Key Synthetic Transformations and Intermediate Derivations

Several key synthetic transformations are repeatedly employed in the construction and functionalization of this compound and its derivatives.

Quaternization Reactions (e.g., Nb-methylation)

Quaternization reactions, particularly Nb-methylation, play a significant role in the synthesis of this compound and related sarpagan-type alkaloids. wikipedia.org This transformation involves the alkylation of the basic nitrogen atom (Nb) in the molecule, introducing a positive charge. This step is often crucial for setting the correct oxidation state or facilitating subsequent reactions in the synthetic sequence.

Oxidative Dimerization Methodologies (e.g., Thallium(III)-Mediated Non-Phenolic Oxidative Coupling for Dithis compound)

The synthesis of dimeric alkaloids like Dithis compound (B12261), which is formed from two this compound units, often involves oxidative dimerization methodologies. A notable method for achieving this coupling is the Thallium(III)-mediated non-phenolic oxidative coupling. wikipedia.org This reaction facilitates the formation of a bond between two monomeric alkaloid units, leading to the dimeric structure of Dithis compound. Oxidative coupling of indole (B1671886) alkaloids, in general, is a powerful tool for constructing complex natural products.

Palladium-Catalyzed Heteroannulation Reactions

Palladium-catalyzed heteroannulation reactions have been successfully utilized in the synthesis of indole derivatives, which are key components of sarpagine (B1680780) alkaloids. The method developed by Larock et al., involving the palladium-catalyzed heteroannulation of internal alkynes with o-iodoanilines, has been applied in the synthesis of optically active methoxy-substituted tryptophans. nih.govmdpi.comacs.orgresearchgate.net These tryptophan derivatives can then be used as starting materials for the synthesis of alkoxy-substituted sarpagine indole alkaloids via reactions such as the asymmetric Pictet-Spengler cyclization. nih.govacs.orgfigshare.com

While the Larock heteroannulation has proven effective for the synthesis of certain indole precursors, attempts to apply similar conditions for the synthesis of specific intermediates in sarpagine synthesis have sometimes resulted in lower yields. nih.gov The palladium-catalyzed annulation of 1,3-dienes with 2-iodoanilines has also been explored to form indolines, which are related heterocyclic structures. nih.gov More broadly, palladium catalysis is a versatile tool for forming heterocycles through the annulation of C=C bonds with ambiphilic organo(pseudo)halides. nih.gov

Solid-Phase Synthesis Applications for Sarpagine Analogues

Solid-phase synthesis (SPS), a technique where molecules are assembled step-by-step on a solid support, offers advantages in efficiency, throughput, and ease of purification, particularly for the synthesis of peptides and small molecules. bachem.comwikipedia.orgspirochem.comnih.gov While primarily known for peptide synthesis, SPS has been explored for the synthesis of diverse organic compounds and libraries. wikipedia.orgspirochem.com

In the context of sarpagine alkaloids, solid-phase synthesis has been applied to the generation of tetracyclic analogues of the cycloocta[b]indole core, a structural feature found in sarpagine-macroline alkaloids. nih.gov This approach has enabled the creation of libraries of compounds for biological screening. nih.gov For example, a stereoselective solid-phase synthesis was used to create a library of over a hundred tetracyclic analogues, which were then evaluated for inhibitory activity against protein tyrosine phosphatases. nih.gov This demonstrates the utility of SPS in generating diverse sarpagine-related structures for research purposes.

Stereoselective Control in Synthesis (e.g., Atropselectivity)

Stereoselective control is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers. nih.gov The sarpagine framework itself contains several stereogenic centers, typically at C-3, C-5, C-15, and C-16. nih.gov Achieving the correct relative and absolute configuration at these positions is crucial for synthesizing the natural product.

One aspect of stereochemical control that can be relevant in the synthesis of dimeric indole alkaloids containing sarpagine units is atropselectivity. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, leading to a chiral axis. mdpi.com While this compound is a monomer, dimeric sarpagine alkaloids like P-(+)-dithis compound feature a biaryl axis where atropisomerism can occur. acs.orgnih.gov

Research towards the synthesis of dimeric sarpagine alkaloids has highlighted the importance of controlling atropselectivity, particularly in the formation of the biaryl axis through oxidative coupling. nih.gov Performing such a coupling at a late stage in the synthesis, on the pre-formed sarpagine framework, can utilize the existing chiral centers to induce atropselectivity. nih.gov Studies have investigated the optimization of non-phenolic oxidative coupling reactions to achieve complete atropselectivity in the synthesis of these dimeric structures. nih.gov

Stereoselective synthetic routes are essential for accessing biologically active molecules efficiently. rsc.org Various methods, including stereocontrolled alkylation and intramolecular cyclization reactions, are employed to establish the desired stereochemistry in complex molecular scaffolds. rsc.orgbeilstein-journals.orgrsc.org

Formal Syntheses and Methodological Developments (e.g., 3-Oxidopyridinium [5+2] Cycloaddition)

Formal synthesis refers to a synthetic route that provides a known intermediate in a previously reported total synthesis, thereby constituting a formal total synthesis of the target molecule. Methodological developments explore new reactions and strategies that can be applied to the synthesis of complex molecules.

The 3-oxidopyridinium [5+2] cycloaddition is a powerful methodological tool that has been employed in the synthesis of various natural products, including sarpagine alkaloids. core.ac.ukrsc.orgresearchgate.netuni-konstanz.deuni-konstanz.deuni-konstanz.deresearchgate.netnih.gov This cycloaddition allows for the construction of complex nitrogen heterocycles with three-dimensional frameworks. rsc.orgresearchgate.netnih.gov

In the context of sarpagine alkaloids, the 3-oxidopyridinium [5+2] cycloaddition has been utilized as a key step in the enantioselective total synthesis of alkaloids such as vellosimine, N-methylvellosimine, and 10-methoxyvellosimine. core.ac.ukuni-konstanz.deuni-konstanz.de This strategy can provide access to the core azabicyclo[3.3.1]nonane structure found in sarpagine alkaloids. researchgate.netuni-konstanz.de The cycloaddition of a chiral ketene (B1206846) equivalent with a dipole precursor can lead to a key tricyclic intermediate, which can then be further elaborated to access various sarpagine alkaloids. uni-konstanz.deuni-konstanz.de

Methodological studies have explored the scope and limitations of the 3-oxidopyridinium [5+2] cycloaddition in the synthesis of alkaloids. uni-konstanz.de This reaction, along with other cascade reactions and novel synthetic strategies, contributes to the ongoing efforts to develop more efficient and versatile routes to complex natural products like this compound and its analogues. nih.gov

Structural Elucidation and Stereochemical Assignment Methodologies

Spectroscopic Techniques for Structure Determination

Spectroscopic methods are central to determining the constitution of a molecule by probing how it interacts with electromagnetic radiation. For Spegatrine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy have been pivotal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H and ¹³C NMR spectra, chemists can identify the chemical environment, connectivity, and proximity of atoms within a molecule.

The structure of this compound was established through in-depth analysis of its NMR data. nih.gov While the specific chemical shift and coupling constant data from the primary literature are not publicly available in the search results, the process would involve assigning each proton and carbon atom in the this compound structure to a specific signal in the respective spectra.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their neighboring protons. The chemical shifts (δ) would indicate the type of proton (e.g., aromatic, aliphatic, olefinic), and the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to piece together molecular fragments.

¹³C NMR: This spectrum shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts provide insight into the functional groups and hybridization of the carbon atoms (e.g., carbonyl, aromatic, alkyl).

A comprehensive analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be required to definitively connect the proton and carbon frameworks and thus assemble the complete structure of this compound.

Interactive Data Table: Representative NMR Data for this compound (Note: As specific literature data for this compound is not available, this table is a representative template of how such data would be presented.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| - | Data not available | Data not available |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

For this compound, HRMS analysis was used to establish its molecular formula as C₂₀H₂₅N₂O₂⁺. This formula corresponds to an exact mass that can be precisely measured by HRMS, distinguishing it from other compounds with the same nominal mass. The high resolution allows for confident identification of the elemental makeup, which is a fundamental step in structure elucidation. nih.gov

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| C₂₀H₂₅N₂O₂⁺ | 325.1911 | Data not available |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For an alkaloid like this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. While specific peak values for this compound are not detailed in the available search results, a typical analysis would identify key absorptions.

Interactive Data Table: Expected IR Absorption Bands for this compound (Note: This table is based on typical values for the functional groups present in indole (B1671886) alkaloids and is not specific experimental data for this compound.)

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic/Olefinic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H |

| ~1620 | C=C Stretch | Aromatic Ring |

| ~1200 | C-N Stretch | Amine |

Chiral Analysis and Absolute Configuration Assignment

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration of stereocenters is a crucial final step in structural elucidation.

X-ray Crystallography (e.g., for Atropodiastereomer Configuration)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise position of each atom. There is currently no available information from search results indicating that X-ray crystallography has been successfully applied to this compound.

Electronic Circular Dichroism (ECD) Data Analysis

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is particularly useful for determining the absolute configuration of chiral compounds in solution. The experimental ECD spectrum is compared with a spectrum predicted computationally for a specific enantiomer. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration. At present, there are no publicly available search results that report the use of ECD for the stereochemical analysis of this compound.

Biological Activities and Preclinical Mechanistic Investigations

Antihypertensive Activity Studies

Spegatrine has been noted for its hypotensive activity. nih.govmdpi.com

Modulation of Adrenergic Receptors (e.g., α1 and α2)

This compound acts as an antagonist at both α1- and α2-adrenergic receptors. wikipedia.orgacademia-lab.com Alpha-1 adrenergic receptors are primarily located on vascular smooth muscle and contribute to vasoconstriction, while alpha-2 adrenergic receptors are found in the brain and periphery and modulate sympathetic outflow and can also be located on vascular smooth muscle. nih.govnih.govwikipedia.org By blocking these receptors, this compound can influence blood pressure regulation. nih.gov

Comparative Potency with Dimeric Analogues

Studies comparing this compound with its dimeric analogue, dithis compound (B12261), have shown that the dimer exhibits greater antagonist affinity for α-adrenergic receptors. wikipedia.orgmdpi.com The potency of dithis compound on both α1 and α2 adrenergic receptors was found to be approximately an order of magnitude greater than that of the monomeric this compound. nih.govmdpi.comnih.gov This suggests that dimerization enhances the affinity for these receptors and potentially the hypotensive effect.

Antioxidant Activity Evaluation

This compound has demonstrated antioxidant activity. cabidigitallibrary.orgnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net In studies evaluating compounds isolated from Rauvolfia caffra, this compound was identified as a main antioxidant compound. cabidigitallibrary.orgnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net Its antioxidant activity has been assessed using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity and reducing power assays. cabidigitallibrary.orgnih.govresearchgate.net

The following table summarizes the antioxidant activity of this compound from one study:

| Compound | Assay | IC₅₀ (mg/mL) | IC₀.₅ (mg/mL) |

| This compound | DPPH free radical scavenging activity | 0.119 ± 0.067 | 0.712 ± 0 |

| This compound | Reducing power | Not specified | Not specified |

Note: IC₅₀ represents the half maximal inhibitory concentration, and IC₀.₅ represents the concentration causing 50% reduction in absorbance in the reducing power assay. cabidigitallibrary.orgnih.govresearchgate.net

Anti-Parasitic Activity Assessments

Investigations have also explored the potential of this compound against various parasites. cabidigitallibrary.orgnih.govresearchgate.netdntb.gov.uaresearchgate.net

Antiplasmodial Activity (e.g., against Malaria Parasites)

Studies have evaluated the antiplasmodial activity of this compound, particularly against Plasmodium falciparum, a parasite responsible for malaria. wikipedia.orgcabidigitallibrary.orgmdpi.commdpi.comdntb.gov.uanih.govscispace.comresearchgate.netnih.govresearchgate.netnih.gov However, some research indicates that while crude extracts or fractions from Rauvolfia species may show antiplasmodial activity, isolated this compound itself did not display significant activity in certain assays. mdpi.comdntb.gov.uascispace.comresearchgate.net For instance, in one study, a fraction from R. caffra showed high antiplasmodial activity, but the isolated major constituent, raucaffricine, and this compound did not contribute to this activity. mdpi.comdntb.gov.uascispace.comresearchgate.net

The following table presents antiplasmodial activity data from one study:

| Sample | Parasite Viability (%) at 250 µg/mL | IC₅₀ (µg/mL) |

| Fraction 3 | 4.149 ± 6.979 | 6.533 |

| This compound | No significant activity observed | Not active |

| Chloroquine | Reference drug | 0.032 |

Note: Data for this compound is based on observations of no significant activity in the study. Chloroquine is a reference antimalarial drug. mdpi.comscispace.com

Antitrypanosomal Activity (e.g., against Trypanosoma brucei)

This compound's activity against Trypanosoma brucei, the parasite causing African trypanosomiasis, has also been investigated. cabidigitallibrary.orgresearchgate.netdntb.gov.uaresearchgate.netgrafiati.comjournalijtdh.commdpi.comnih.gov Some studies on Rauvolfia caffra extracts and isolated compounds, including this compound, have explored their effects on Trypanosoma brucei brucei. cabidigitallibrary.orgresearchgate.netdntb.gov.uaresearchgate.netgrafiati.com While certain fractions of the extract displayed high antitrypanosomal activity, the major constituent raucaffricine was not active. cabidigitallibrary.orgresearchgate.netdntb.gov.uaresearchgate.netgrafiati.com this compound was also tested for antitrypanosomal activity. cabidigitallibrary.orgresearchgate.netresearchgate.net

The following table shows antitrypanosomal activity data at a specific concentration:

| Sample | Parasite Viability (%) at 50 µg/mL |

| Crude extract | -0.1 ± 0.2 |

| Fraction F1 | 11.3 ± 2.7 |

| Fraction F3 | 1.0 ± 0.1 |

| This compound | Not specified (tested in study) |

| Raucaffricine | Not active |

Note: Data for this compound's specific viability percentage at 50 µg/mL was not explicitly available in the provided snippets, but it was included in the study's evaluation. Raucaffricine, another compound isolated, was found to be inactive. cabidigitallibrary.orgresearchgate.netresearchgate.net

Chemopreventive Activity Studies (e.g., Quinone Reductase Induction, NF-κB Inhibition)

Investigations into the cancer chemopreventive properties of alkaloids from Pleiocarpa pycnantha have shown that this compound displays such activity through the induction of quinone reductase (QR). academia-lab.complantaedb.comnih.gov this compound (identified as compound 9 in this study) demonstrated a Concentration to induce QR activity by a defined factor (CD) of 43.5 μM. academia-lab.complantaedb.comnih.gov This activity was observed alongside other alkaloids isolated from the same plant source that exhibited cancer chemopreventive properties through either QR induction or NF-κB inhibition. academia-lab.complantaedb.comnih.gov this compound has also been isolated from the trunk bark of Tabernaemontana contorta, where alkaloids with cancer chemopreventive properties, including QR induction and NF-κB inhibition, have been investigated.

Table 1: Quinone Reductase Induction Activity of this compound

| Compound | Source Plant | Activity | CD Value (μM) |

| This compound | Pleiocarpa pycnantha | Quinone Reductase Induction | 43.5 |

Investigations into Molecular Mechanisms of Action (General)

This compound has been identified as an antagonist of both α1- and α2-adrenergic receptors. wikipedia.org This activity is associated with its reported hypotensive properties. Studies comparing this compound with its dimer, dithis compound, indicate that dithis compound exhibits a greater antagonist affinity for α-adrenergic receptors, approximately an order of magnitude higher than that of the monomer this compound. wikipedia.org While adrenergic receptor antagonism is a noted mechanism, elucidating the detailed molecular mechanisms of action for many natural products, including some alkaloids, can be challenging, often due to factors such as the quantities available for comprehensive study.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Applications of SAR in Spegatrine Research

The principles of SAR involve systematically altering specific parts of a molecule and observing the resulting changes in biological activity. wikipedia.orggardp.org In the context of this compound research, SAR studies aim to identify which structural features are essential for its observed biological effects, such as its reported α1- and α2-adrenergic receptor antagonist activity. wikipedia.org By comparing the activity of this compound with that of its structural analogs, researchers can infer the importance of specific functional groups, ring systems, and stereochemistry. longdom.orgsysrevpharm.org This understanding guides the synthesis of new sarpagine (B1680780) derivatives with tailored activities. nih.govacs.org

Elucidating Key Structural Features for Biological Response

Studies on this compound and related sarpagine alkaloids have focused on identifying key structural features that contribute to their biological responses. While specific detailed SAR data for this compound itself can be limited, research on the sarpagine scaffold provides insights. The core azabicyclo[3.3.1]nonane system, common to sarpagine, macroline (B1247295), and ajmaline (B190527) alkaloids, is considered important for their interactions with biological targets. nih.govnih.gov Modifications to the indole (B1671886) ring, the presence and position of hydroxyl groups, the Nb-methylation status, and the stereochemistry at various centers are all factors that can influence activity. cdnsciencepub.comcdnsciencepub.comacs.org For instance, the phenolic hydroxyl group at C-10 in sarpagine, which is present in this compound, is a potential site for modification or interaction. cdnsciencepub.comcdnsciencepub.com

Comparative SAR Analysis of this compound and Related Sarpagine Alkaloids

Comparing the biological activities of this compound with other sarpagine alkaloids and related structures provides valuable SAR information. This comparative analysis helps to understand the impact of structural variations on activity within this class of natural products. nih.gov

A notable comparison is that between this compound and its dimer, Dithis compound (B12261). Research indicates that Dithis compound exhibits greater antagonist affinity for α-adrenergic receptors compared to the monomeric this compound. wikipedia.orgnih.govmdpi.com This suggests that the dimerization of the sarpagine scaffold significantly enhances the interaction with these receptors. The bisphenolic, bisquaternary nature of Dithis compound, formed by the oxidative coupling of two this compound units, appears to be key to this increased potency. nih.govmdpi.comnih.govmdpi.com

Here is a conceptual representation of the difference in activity:

| Compound | Structure Type | Relative α-Adrenergic Receptor Antagonist Affinity |

| This compound | Monomer | 1x |

| Dithis compound | Dimer | ~10x greater than monomer |

Note: This table represents the reported relative difference in affinity based on comparative studies. nih.govmdpi.com

Computational Approaches to SAR/QSAR Modeling

Computational methods are increasingly used in conjunction with experimental studies to explore SAR and develop QSAR models for natural products like this compound. sysrevpharm.orgcir-safety.orgnih.gov These approaches can help to:

Predict the activity of new, unsynthesized analogs based on their calculated molecular descriptors. longdom.orgsysrevpharm.org

Gain insights into the potential binding modes and interactions of alkaloids with their biological targets through molecular docking and dynamics simulations. longdom.orgnih.gov

Identify key structural features and physicochemical properties that are most strongly correlated with biological activity. longdom.orgsysrevpharm.orgwikipedia.org

While specific QSAR models for this compound were not detailed in the search results, the application of QSAR principles to sarpagine-related alkaloids is a relevant area of research. sysrevpharm.orgmdpi.comscience.gov Computational tools can analyze large datasets of compounds and their activities to build predictive models, aiding in the rational design of new compounds with desired properties. nih.govnih.gov

Future Directions and Academic Research Perspectives

Advancements in Synthetic Methodologies for Novel Analogues

Research into Spegatrine's biological activities necessitates access to sufficient quantities of the pure compound and the ability to synthesize novel analogues. Advancements in synthetic methodologies are crucial for overcoming potential limitations in natural product isolation yields and for creating structural variations to explore structure-activity relationships.

Future research in this area could focus on developing more efficient and stereoselective total synthesis routes for this compound. While total synthesis of complex natural products like this compound can be challenging, progress in catalytic asymmetric synthesis offers promising approaches wikipedia.org. Techniques such as organocatalysis, photocatalysis, electrochemical catalysis, and biocatalytic transformations are continuously evolving and could be leveraged to access the intricate pentacyclic framework of this compound with high precision wikipedia.orgresearchgate.net. The development of practical synthetic procedures is essential for both academic and industrial chemists working with such complex molecules wisc.edu.

Furthermore, the exploration of semi-synthetic approaches, starting from readily available precursors or related indole (B1671886) alkaloids from Rauvolfia species, could provide more accessible routes to this compound and its analogues. This could involve targeted chemical modifications to alter functional groups or the core structure, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. The ability to synthesize novel analogues is paramount for comprehensive structure-activity relationship studies aimed at identifying the key structural features responsible for this compound's biological effects.

Deeper Mechanistic Elucidation of Biological Activities

This compound is known to act as an alpha-adrenergic receptor antagonist plantaedb.com. However, a deeper, more comprehensive understanding of its precise mechanism of action at the molecular level is a critical area for future research. This includes detailed binding studies, investigation of downstream signaling pathways, and assessment of its selectivity profile across different adrenergic receptor subtypes and potentially other biological targets.

Future studies should aim to quantitatively characterize this compound's binding affinity and kinetics for α1 and α2 adrenergic receptor subtypes using advanced pharmacological techniques. This could involve radioligand binding assays, surface plasmon resonance, or other biophysical methods. Investigating the functional consequences of receptor binding, such as the inhibition of adenylyl cyclase activity or the modulation of intracellular calcium levels, would provide crucial insights into its antagonistic effects.

Integration of Omics Technologies in Biosynthetic Pathway Discovery

This compound is a natural product isolated from plants, notably Rauvolfia species. Elucidating its complete biosynthetic pathway is essential for understanding its natural production and opens possibilities for synthetic biology approaches to produce this compound and its precursors more sustainably and efficiently. The integration of various omics technologies is a powerful strategy for this discovery.

Genomics, transcriptomics, and metabolomics can be combined to identify the genes, enzymes, and intermediates involved in this compound biosynthesis researchgate.netbiotcm.netchem960.com. Genomic data from this compound-producing Rauvolfia species can provide clues about potential gene clusters involved in alkaloid biosynthesis researchgate.net. Transcriptomic analysis, comparing gene expression profiles in different tissues or developmental stages where this compound is produced, can help identify co-expressed genes potentially involved in the pathway researchgate.netbiotcm.net. Metabolomics can identify intermediates by analyzing the spectrum of small molecules present in the plant extracts and correlating their presence with gene expression patterns biotcm.netchem960.com.

Integrated omics approaches, utilizing computational tools and bioinformatics, can link genes to metabolites and propose enzymatic steps in the pathway biotcm.netbiotcm.net. Techniques such as molecular networking and correlation analysis of transcriptomic and metabolomic data are particularly useful for untargeted pathway discovery biotcm.netbiotcm.net. Identifying the enzymes involved would allow for potential metabolic engineering of host organisms (like yeast or bacteria) or plant cell cultures for the heterologous production of this compound, offering an alternative to traditional extraction from wild or cultivated plants.

Development of Advanced In Vitro and In Vivo Non-Human Models for Preclinical Research

Preclinical research is a critical step in evaluating the potential of any bioactive compound. For this compound, the development and utilization of advanced in vitro and in vivo non-human models are essential for further characterizing its biological activities and understanding its effects in complex biological systems.

Advanced in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, offer more physiologically relevant platforms compared to traditional 2D cell cultures chem960.com. These models can better recapitulate the tissue microenvironment and cellular interactions, providing more accurate data on this compound's effects on specific cell types or organ systems relevant to its known activity as an alpha-adrenergic antagonist. For example, using cardiac or vascular smooth muscle cell models in 3D or on-chip platforms could provide detailed insights into its cardiovascular effects.

While in vitro models are valuable, in vivo non-human models remain crucial for studying systemic effects, pharmacokinetics, and the integrated responses of different organ systems chem960.com. Rodent models are commonly used, but researchers are increasingly exploring more complex or specialized animal models that better mimic specific aspects of human physiology or disease states relevant to the potential therapeutic applications of alpha-adrenergic modulation chem960.com. Patient-derived xenograft (PDX) models, while often used in cancer research, illustrate the principle of using models that incorporate human biological material to improve translational relevance chem960.com.

Q & A

Q. What validated methods are recommended for isolating and identifying Spegatrine from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural identification requires spectroscopic methods (NMR, MS) and comparison with published spectral data. For purity validation, researchers should employ HPLC with a purity threshold ≥95% and confirm via melting point analysis .

Q. How do researchers assess this compound’s antioxidant activity experimentally?

The DPPH radical scavenging assay is a standard method, with IC50 values serving as the primary metric. For example, this compound exhibited an IC50 of 0.119 ± 0.067 mg/mL in DPPH assays, outperforming crude extracts (IC50: 0.213 ± 0.068 mg/mL) . Researchers should include positive controls (e.g., gallic acid) and account for solvent interference by running blank assays.

Q. What are the critical parameters for ensuring reproducibility in this compound bioactivity studies?

Key parameters include:

- Standardizing extraction protocols (solvent polarity, temperature).

- Validating compound stability under experimental conditions (e.g., pH, light exposure).

- Replicating assays across independent labs to confirm IC50 consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across studies?

Discrepancies often arise from assay variability (e.g., DPPH vs. FRAP) or differences in sample preparation. To address this:

- Conduct comparative studies using multiple assays (DPPH, ABTS, ORAC) under identical conditions.

- Perform meta-analyses of published IC50 values to identify outliers and systemic biases .

Q. What strategies optimize experimental designs for studying this compound’s mechanism of action?

- Use in silico docking simulations to predict molecular targets (e.g., antioxidant enzymes like SOD or CAT).

- Validate hypotheses via gene knockout models or enzymatic inhibition assays.

- Integrate metabolomics to track downstream metabolic changes post-treatment .

Q. How should researchers address challenges in quantifying this compound’s bioactivity in complex matrices (e.g., plant extracts)?

- Employ LC-MS/MS for selective quantification, using isotopic labeling (e.g., deuterated standards) to correct for matrix effects.

- Apply multivariate statistical analysis (PCA or PLS-DA) to differentiate this compound’s contribution from co-extracted compounds .

Q. What methodologies are critical for ensuring data integrity in this compound research?

- Pre-register experimental protocols (e.g., on Open Science Framework) to minimize selective reporting.

- Use blinded data analysis and third-party validation for IC50 calculations.

- Archive raw datasets and spectra in FAIR-aligned repositories for peer scrutiny .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.